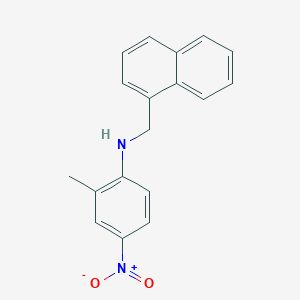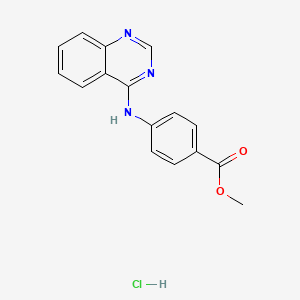![molecular formula C17H16N2O2 B4944173 N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide, also known as CPP, is a chemical compound that has shown potential in scientific research applications. CPP is a small molecule that has been synthesized in the laboratory and has been found to have interesting biochemical and physiological effects. We will also explore the potential future directions for research on CPP.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide binds to a specific site on the NMDA receptor known as the glycine site, which is distinct from the glutamate binding site. By binding to this site, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide prevents the binding of glycine, which is required for the activation of the NMDA receptor. This leads to a reduction in the influx of calcium ions into the neuron, which can be neuroprotective under certain conditions.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has also been found to have other biochemical and physiological effects. For example, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. However, one limitation of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide is that it is not very selective for the glycine site on the NMDA receptor, and may also bind to other proteins in the brain. This can make it difficult to interpret the results of experiments using N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide.
Future Directions
There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide. One area of interest is the development of more selective NMDA receptor antagonists that target the glycine site specifically. Another area of interest is the use of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is also potential for the use of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide in the study of other neurological disorders such as epilepsy and depression.
Conclusion:
In conclusion, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide is a small molecule that has shown potential in scientific research applications, particularly in the field of neuroscience. N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide acts as an antagonist of the NMDA receptor and has been found to have neuroprotective effects. While N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has limitations in terms of selectivity, it remains a useful tool for studying the NMDA receptor and its role in synaptic plasticity and memory formation. There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide, including the development of more selective NMDA receptor antagonists and the use of N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide in combination with other drugs for the treatment of neurodegenerative diseases.
Synthesis Methods
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide can be synthesized using a multi-step process starting with the reaction of 4-(cyanomethyl)benzonitrile and 2-phenoxypropanoic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The final product is a white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(21-16-5-3-2-4-6-16)17(20)19-15-9-7-14(8-10-15)11-12-18/h2-10,13H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFHKDPUUPICDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)



![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)

